molecular formula C24H15BrN4O B2905836 1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 299938-23-1

1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2905836
CAS RN: 299938-23-1
M. Wt: 455.315
InChI Key: LFVCTCHAFWFRIZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a quinazolinyl group, a phenyl group, a pyrazole group, and an aldehyde group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolinyl and pyrazole cores, followed by the introduction of the phenyl and aldehyde groups. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinazolinyl and phenyl groups) could contribute to the stability of the molecule. The aldehyde group could make the molecule polar, which would affect its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aldehyde group is typically quite reactive and could undergo a variety of reactions, such as nucleophilic addition or oxidation. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interaction with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields, such as medicinal chemistry, if it shows promising biological activity, or materials science, if it has unique physical properties .

properties

IUPAC Name

1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN4O/c25-19-11-12-21-20(13-19)23(17-9-5-2-6-10-17)27-24(26-21)29-14-18(15-30)22(28-29)16-7-3-1-4-8-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCTCHAFWFRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C=C(C(=N4)C5=CC=CC=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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